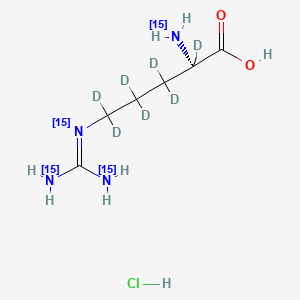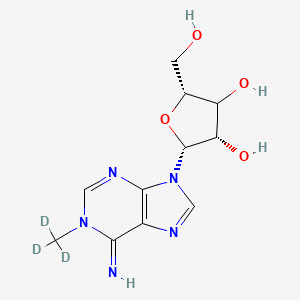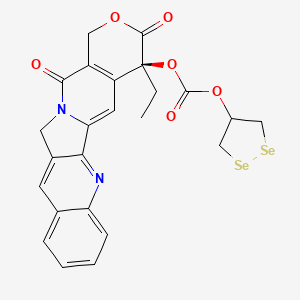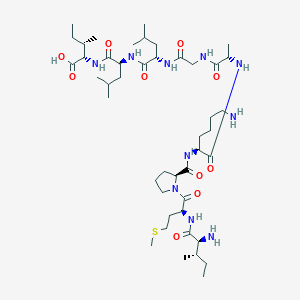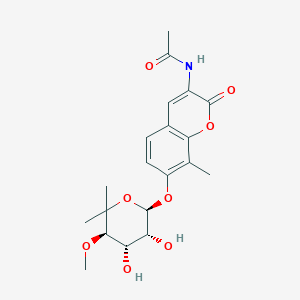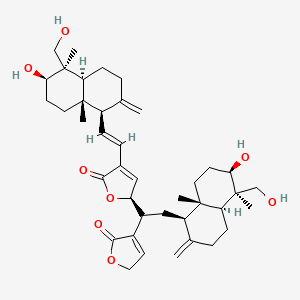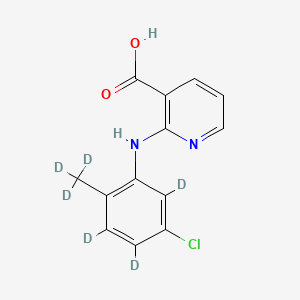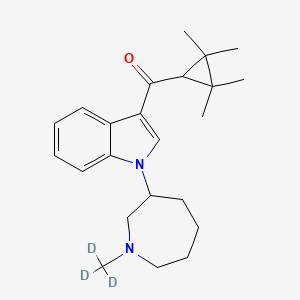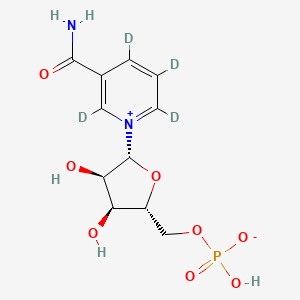
b-Nicotinamide-d4 Mononucleotide (d4-major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
b-Nicotinamide-d4 Mononucleotide (d4-major): is a deuterium-labeled derivative of b-Nicotinamide Mononucleotide. This compound is a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The incorporation of deuterium atoms allows researchers to trace and distinguish it from non-labeled molecules in scientific experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of b-Nicotinamide-d4 Mononucleotide typically involves the deuteration of b-Nicotinamide Mononucleotide. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a suitable catalyst to facilitate the exchange .
Industrial Production Methods: Industrial production of b-Nicotinamide-d4 Mononucleotide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient deuteration. The final product is purified through techniques such as crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: b-Nicotinamide-d4 Mononucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated nicotinamide adenine dinucleotide (NAD+).
Reduction: It can be reduced to form deuterated nicotinamide adenine dinucleotide phosphate (NADPH).
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products:
Oxidation: Deuterated NAD+.
Reduction: Deuterated NADPH.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: b-Nicotinamide-d4 Mononucleotide is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is utilized to investigate metabolic pathways involving NAD+ and NADPH. It helps in understanding the role of these coenzymes in cellular processes such as energy production and redox reactions .
Medicine: The compound is employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its deuterium labeling provides insights into the metabolic fate of therapeutic agents .
Industry: In the industrial sector, b-Nicotinamide-d4 Mononucleotide is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts .
Mecanismo De Acción
b-Nicotinamide-d4 Mononucleotide exerts its effects by participating in the biosynthesis of NAD+ and NADPH. These coenzymes play vital roles in cellular metabolism, including:
Energy Production: NAD+ is involved in the oxidation of glucose and fatty acids, leading to the production of adenosine triphosphate (ATP).
Redox Reactions: NADPH acts as a reducing agent in various biosynthetic pathways and antioxidant defense mechanisms.
The deuterium labeling allows researchers to trace the metabolic pathways and interactions of these coenzymes, providing valuable insights into their biological functions .
Comparación Con Compuestos Similares
b-Nicotinamide Mononucleotide: The non-deuterated form of the compound.
Nicotinamide Riboside: Another NAD+ precursor with similar biological functions.
Nicotinamide Adenine Dinucleotide (NAD+): The final product in the biosynthesis pathway.
Uniqueness: b-Nicotinamide-d4 Mononucleotide is unique due to its deuterium labeling, which allows for precise tracking in scientific experiments. This feature distinguishes it from other similar compounds and enhances its utility in research applications .
Propiedades
Fórmula molecular |
C11H15N2O8P |
|---|---|
Peso molecular |
338.24 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1/i1D,2D,3D,4D |
Clave InChI |
DAYLJWODMCOQEW-GWWLUTCMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)[2H])C(=O)N)[2H] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


